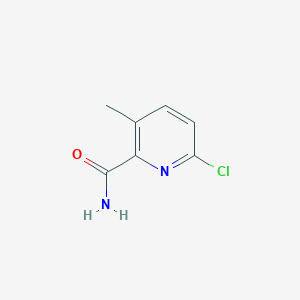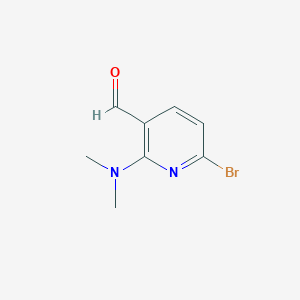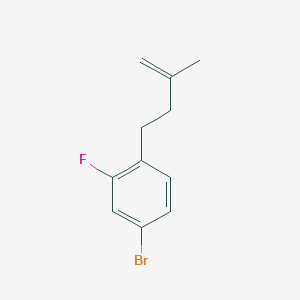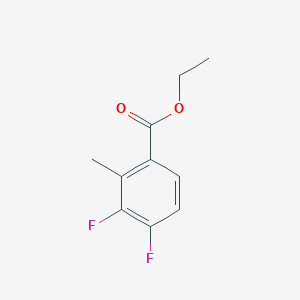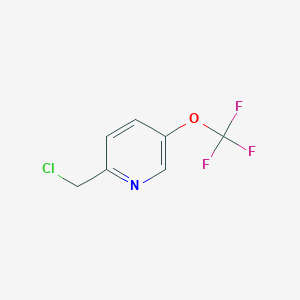
6-Bromo-5-methylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-methylchroman-4-one is a heterobicyclic compound . It has a molecular weight of 241.08 . The IUPAC name for this compound is 6-bromo-5-methyl-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The structure of this compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
Chromanone or Chroman-4-one exhibits significant variations in biological activities . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry room .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One foundational study describes a method for synthesizing substituted 2-aroyl-3-methylchromen-4-ones, starting from isovanillin. This process involves a series of reactions leading to the formation of substituted 2-aroyl-3-methylchromans, which are then oxidized to yield the title compound, demonstrating a novel synthesis pathway with potential for further chemical exploration (Sie-Rong Li et al., 2009).
Applications in Photovoltaic Devices
Research into the photochromic behavior of certain chromenes, including derivatives of 6-Bromo-5-methylchroman-4-one, has been undertaken to understand their potential in photovoltaic applications. These studies involve the synthesis of new compounds and the evaluation of their photochromic properties, contributing to advancements in materials science relevant to energy conversion and storage technologies (M. Queiroz et al., 2003).
Material Chemistry and Structural Analysis
Another important facet of research on this compound involves the investigation of its crystal structure and material properties. Studies have elucidated the crystal structures of related compounds, providing insights into their molecular arrangements and potential applications in material chemistry. This research aids in understanding the physical and chemical characteristics of chroman derivatives, informing their practical applications in various scientific domains (Mustapha Tiouabi et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Chromanone analogs, which include 6-bromo-5-methylchroman-4-one, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone analogs have been reported to interact with various targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties may impact its bioavailability.
Result of Action
Chromanone analogs have been associated with various biological activities, such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Action Environment
Analyse Biochimique
Biochemical Properties
6-Bromo-5-methylchroman-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzyme active sites, where it can act as an inhibitor or activator. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects cell proliferation by modulating the expression of genes involved in the cell cycle . In addition, this compound influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. For example, this compound binds to the active site of cytochrome P450 enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . In vivo studies have also demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in cells . Additionally, this compound can affect the activity of cofactors involved in metabolic processes, thereby modulating the efficiency of these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, this compound has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, its localization in the nucleus can affect gene expression by interacting with transcription factors and chromatin .
Propriétés
IUPAC Name |
6-bromo-5-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHKMPDERMSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CCO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

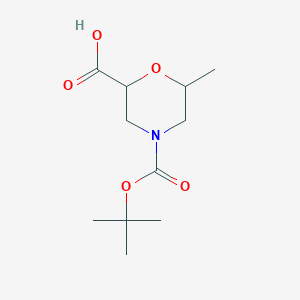


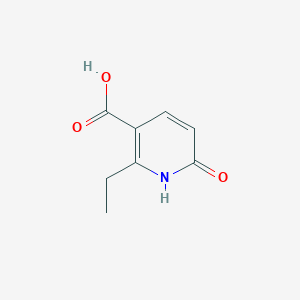

![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)

